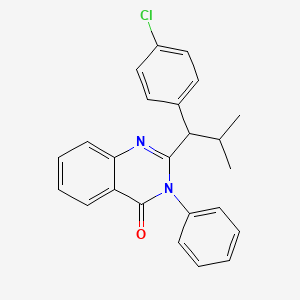![molecular formula C14H24O3 B14200850 (1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one CAS No. 922713-06-2](/img/structure/B14200850.png)
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[311]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a diethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as cyclohexanone.
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Diethoxymethyl Group: The diethoxymethyl group is introduced through a nucleophilic substitution reaction, where an appropriate diethoxymethylating agent reacts with the bicyclic core under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Bis(2-ethylhexyl) terephthalate: Another compound with similar applications in the plastic industry.
Uniqueness
(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific bicyclic structure and the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
922713-06-2 |
|---|---|
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(1R,5R)-3-(diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C14H24O3/c1-5-16-13(17-6-2)10-7-9-8-11(12(10)15)14(9,3)4/h9-11,13H,5-8H2,1-4H3/t9-,10?,11-/m0/s1 |
Clé InChI |
JJXYGYUNRCDRDZ-JRUYECLLSA-N |
SMILES isomérique |
CCOC(C1C[C@H]2C[C@@H](C1=O)C2(C)C)OCC |
SMILES canonique |
CCOC(C1CC2CC(C1=O)C2(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


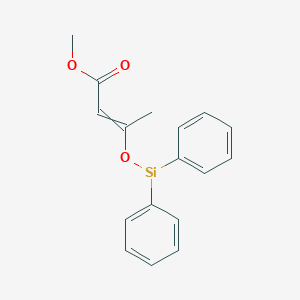
![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
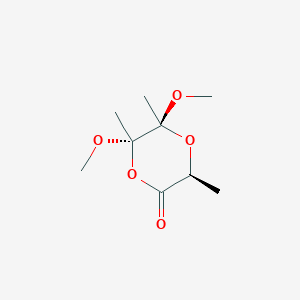
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
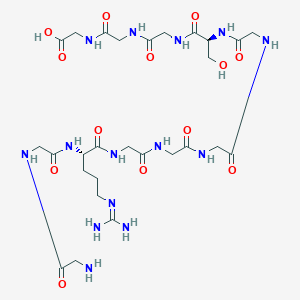
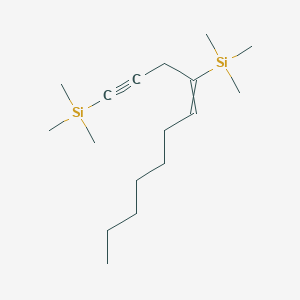
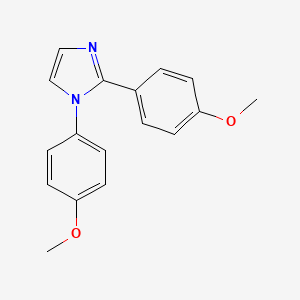
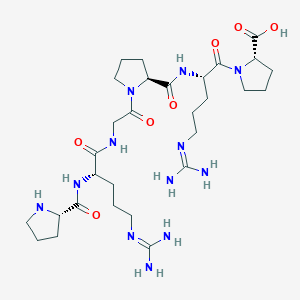

![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
